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Compound of Interest

Compound Name: CGP-79807

CAS No.: 1229665-91-1

Cat. No.: B1668542 Get Quote

Executive Summary
CGP-79807 is a potent, ATP-competitive small-molecule inhibitor targeting the Cyclin-

Dependent Kinase (CDK) family. Structurally defined as a purine-based derivative, it is the

cyano-analogue of the widely cited tool compound CGP-74514.[1] CGP-79807 is primarily

utilized in oncology research to induce cell cycle arrest at the G1/S or G2/M phase boundaries

and to trigger apoptosis in hyper-proliferative cell lines.

This guide provides a rigorous technical framework for the in vitro characterization of CGP-
79807, moving beyond basic descriptions to offer self-validating protocols and mechanistic

insights required for high-impact drug discovery data.

Part 1: Chemical & Physical Properties (Pre-
Analytical)
Before initiating biological assays, the physicochemical integrity of the compound must be

established. CGP-79807 is hydrophobic; improper handling will lead to precipitation and erratic

IC50 data.
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Parameter Specification Technical Note

Chemical Name

Benzonitrile, 3-((9-ethyl-2-

((trans-4-

hydroxycyclohexyl)amino)-9H-

purin-6-yl)amino)-

Purine scaffold is critical for

ATP-pocket binding.

Molecular Weight ~377.44 g/mol
Verification via LC-MS is

recommended upon receipt.

Solubility Soluble in DMSO (>10 mM)

Critical: Insoluble in water. Do

not dilute directly into aqueous

media without an intermediate

step.

Stock Preparation 10 mM in 100% DMSO

Aliquot (10-20 µL) and store at

-80°C. Avoid freeze-thaw

cycles (>3 cycles degrades

potency).

Working Solvent 0.1% DMSO (Final)

Maintain <0.5% DMSO in cell

culture to avoid solvent toxicity

masking drug effects.

Part 2: Pharmacological Profile & Mechanism
Mechanism of Action
CGP-79807 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket of the

CDK catalytic subunit, preventing the transfer of phosphate to downstream substrates (e.g.,

Retinoblastoma protein [Rb], Histone H1).

Primary Targets: CDK1 (Cdc2)/Cyclin B and CDK2/Cyclin E.

Selectivity: Exhibits high potency against CDK1/2 compared to CDK4/6, though pan-CDK

activity is observed at micromolar concentrations.

Potency: Low nanomolar range (IC50 estimated <50 nM based on structural analog CGP-

74514).
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Pathway Visualization
The following diagram illustrates the specific intervention points of CGP-79807 within the cell

cycle machinery.
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Caption: CGP-79807 inhibits CDK1 and CDK2, arresting cells at G1/S or G2/M checkpoints.

Part 3: Experimental Protocols
Protocol A: Cell-Free Kinase Activity Assay
(Luminescence)
Objective: Determine the biochemical IC50 of CGP-79807 against recombinant CDK1/Cyclin B.

System: ADP-Glo™ or similar coupled-enzyme format.

Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL

BSA).

Enzyme Mix: Dilute recombinant CDK1/Cyclin B complex to 2 ng/µL.

Substrate Mix: Prepare Histone H1 (substrate) at 0.1 mg/mL + Ultra-pure ATP (10 µM).

Compound Dilution: Prepare a 10-point dose-response of CGP-79807 in Kinase Buffer

(Range: 0.1 nM to 1000 nM).

Reaction:

Add 5 µL Enzyme Mix + 2.5 µL Compound to a 384-well white plate.

Incubate 15 min at RT (allows thermodynamic equilibrium).

Add 2.5 µL Substrate/ATP Mix to initiate.

Incubate 60 min at RT.

Detection: Add ADP-Glo reagent (stops kinase, depletes ATP) -> Incubate 40 min -> Add

Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

Analysis: Read Luminescence. Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-

response (variable slope).
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Protocol B: Cellular Mechanism Validation (Western
Blot)
Objective: Confirm intracellular target engagement by monitoring Rb phosphorylation status.

Cell Seeding: Seed HeLa or U2OS cells (0.5 x 10^6 cells/well) in 6-well plates. Allow 24h

attachment.

Synchronization (Critical): Serum-starve cells (0.1% FBS) for 16 hours to synchronize in

G0/G1.

Release & Treat: Replace with 10% FBS media containing CGP-79807 (100 nM, 500 nM) or

Vehicle (DMSO). Harvest at 12h and 24h.

Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF). Note: Phosphatase

inhibitors are non-negotiable here.

Targets:

p-Rb (Ser807/811): Loss of signal indicates CDK4/6 or CDK2 inhibition.

p-Histone H3 (Ser10): Loss of signal indicates G2 arrest (failure to enter Mitosis).

Total Rb / Total Actin: Loading controls.

Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Quantify the percentage of cells arrested in G2/M phase.
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Caption: Workflow for Propidium Iodide (PI) cell cycle analysis. Ethanol fixation is critical.

Key Steps:
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Fixation: Add cell pellet dropwise into ice-cold 70% ethanol while vortexing. This prevents

clumping.

RNase Treatment: PI stains both DNA and RNA. You must digest RNA (50 µg/mL RNase A)

for 30 min at 37°C to ensure the signal represents DNA content only.

Readout: Look for accumulation of cells in the 4N peak (G2/M) compared to DMSO control.

Part 4: Troubleshooting & Optimization
Observation Probable Cause Corrective Action

High background in Kinase

Assay
ATP concentration too high

Ensure ATP concentration is

near the Km of the kinase

(typically 10-50 µM for CDKs).

Precipitation in Cell Media Drug crash-out

Dilute stock in intermediate

media (e.g., 10x conc) before

adding to cells. Ensure final

DMSO < 0.5%.

No Cell Cycle Arrest Slow doubling time

If cells divide every 48h, a 24h

treatment is insufficient.

Extend treatment to 1.5x

doubling time.

Pan-toxicity (Necrosis) Off-target effects

CGP-79807 loses specificity

>1-5 µM. Titrate down to <500

nM to see specific cell cycle

effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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